molecular formula C24H24N4O7S B570582 Unii-01xwd8G9Y2 CAS No. 147103-95-5

Unii-01xwd8G9Y2

Cat. No. B570582
CAS RN: 147103-95-5
M. Wt: 512.537
InChI Key: JZWUWLJCMMPASK-YTSMVRMISA-N
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Description

“Unii-01xwd8G9Y2” is also known as N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL . It has a molecular formula of C24H24N4O7S . It’s a derivative of Cefadroxil, which is a semi-synthetic cephalosporin antibiotic.


Molecular Structure Analysis

The molecular structure of “Unii-01xwd8G9Y2” is represented by the formula C24H24N4O7S . The molecular weight is 512.537.

Scientific Research Applications

Liquid-Phase Syntheses of Inorganic Nanoparticles

The development of novel materials, including inorganic nanoparticles, is a crucial area of chemical research. These advancements play a significant role in various industries, including electronics, where new semiconducting materials have led to significant technological evolution, from vacuum tubes to miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Working Environments for Environmental Models

Collaborative working environments are essential for the development, testing, and usage of large scientific applications by geographically dispersed scientists. Tools and software frameworks are utilized for remote job submission and file transfer, which are crucial for large scientific applications like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Transforming Educational Programs for Research Translation

Educational programs are transforming to facilitate the translation of basic scientific research into practical innovations. The National Collegiate Inventors and Innovators Alliance (NCIIA) is an example of an organization that funds experiential learning in STEM innovation and entrepreneurship, aiming to convert research into viable and socially beneficial businesses (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Role of Nanotechnology in Scientific Research

Nanotechnology plays a crucial role in shaping scientific research. The University Nanosat Program (UNP) highlights the symbiosis of government and academia in a flight program, incorporating next-generation deployables and science instrumentation, demonstrating the importance of nanotechnology in advancing scientific research (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Importance of Data Handling and Interoperability in Research

Efficient data handling and interoperability are essential for supporting the work of research scientists, especially in data-intensive sciences. Technologies like workflow, service, and portal are crucial for addressing these requirements (Yao, Rabhi, & Peat, 2014).

Global Implications of Marine Environmental Research

The environmental effects of marine scientific research (MSR), particularly activities that intentionally manipulate the marine environment, have global scientific, environmental, legal, and policy implications. This research enhances knowledge of the ocean but also poses significant environmental effects (Verlaan, 2007).

Sharing Data to Improve Public Health Research

Medical research, particularly population studies, benefits significantly from data sharing. This accelerates discovery and enhances research efficiency. In genetics and genomics, data sharing has led to an explosion of knowledge on determinants related to non-communicable diseases (Walport & Brest, 2011).

Thermophysics in Next-Generation Nuclear Reactors

Scientific research on the thermophysics of next-generation nuclear reactors is crucial for validating design and safety solutions. Integrated experimental and computational-theoretical studies help in increasing the efficiency and safety of future nuclear power plants (Sorokin et al., 2017).

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O7S/c1-11-10-36-23-18(22(33)28(23)19(11)24(34)35)27-21(32)17(13-4-8-15(30)9-5-13)26-20(31)16(25)12-2-6-14(29)7-3-12/h2-9,16-18,23,29-30H,10,25H2,1H3,(H,26,31)(H,27,32)(H,34,35)/t16-,17-,18-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWUWLJCMMPASK-YTSMVRMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C4=CC=C(C=C4)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801100479
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-N-[(6R,7R)-2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,7R)-7-(((2R)-2-(((2RS)-2-Amino-2-(4-hydroxyphenyl)acetyl)amino)-2-(4-hydroxyphenyl)acetyl)amino)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

CAS RN

147103-95-5
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-N-[(6R,7R)-2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147103-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(4-Hydroxyphenyl)glycyl)cefadroxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147103955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycinamide, (2R)-2-(4-hydroxyphenyl)glycyl-N-[(6R,7R)-2-carboxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]-2-(4-hydroxyphenyl)-, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801100479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-(4-HYDROXYPHENYL)GLYCYL)CEFADROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01XWD8G9Y2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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